Yuanhuafin
Description
Yuanhuafin (YF) is a daphnane-type diterpene isolated from the flower buds and roots of Daphne genkwa (Genkwa Flos), a plant traditionally used in Chinese medicine for anti-inflammatory and anticancer purposes . First identified in 1982 , YF belongs to the "YuanhuaXin" family, which includes ten structurally related diterpenes: yuanhuacin (YC), yuanhuadin (YD), this compound (YF), yuanhuagin (YG), yuanhuahin (YH), yuanhuajin (YJ), yuanhualin (YL), yuanhuamin (YM), yuanhuapin (YP), and yuanhuatin (YT) . These compounds share a common daphnane skeleton but differ in substituents, leading to distinct pharmacological and toxicological profiles.
YF has a molecular formula of C₂₉H₃₂O₁₀ and a molecular weight of 540.57 g/mol . Structurally, it features a phenyl (Ph) group and an acetyloxy (OAc) substituent at specific positions, distinguishing it from analogues like YC and YP .
Properties
CAS No. |
82870-43-7 |
|---|---|
Molecular Formula |
C29H32O10 |
Molecular Weight |
540.6 g/mol |
IUPAC Name |
[(1R,6S,7S,8R,10S,11S,12R,14S,16S,17R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] acetate |
InChI |
InChI=1S/C29H32O10/c1-13(2)27-21(35-16(5)31)15(4)28-18-11-14(3)20(32)26(18,34)24(33)25(12-30)22(36-25)19(28)23(27)37-29(38-27,39-28)17-9-7-6-8-10-17/h6-11,15,18-19,21-24,30,33-34H,1,12H2,2-5H3/t15-,18?,19+,21-,22+,23-,24-,25+,26-,27+,28+,29-/m1/s1 |
InChI Key |
YUNIKDZHTDZEHX-DBRWXJJLSA-N |
SMILES |
CC1C(C2(C3C4C1(C5C=C(C(=O)C5(C(C6(C4O6)CO)O)O)C)OC(O3)(O2)C7=CC=CC=C7)C(=C)C)OC(=O)C |
Isomeric SMILES |
C[C@@H]1[C@H]([C@]2([C@H]3[C@H]4[C@]1(C5C=C(C(=O)[C@]5([C@@H]([C@@]6([C@H]4O6)CO)O)O)C)O[C@](O3)(O2)C7=CC=CC=C7)C(=C)C)OC(=O)C |
Canonical SMILES |
CC1C(C2(C3C4C1(C5C=C(C(=O)C5(C(C6(C4O6)CO)O)O)C)OC(O3)(O2)C7=CC=CC=C7)C(=C)C)OC(=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Yuanhuafin; Yuanhuafine. |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Variations
Key structural differences among YuanhuaXin diterpenes are summarized below:
| Compound | R1 | R2 | R3 | R4 | Molecular Formula | Molecular Weight |
|---|---|---|---|---|---|---|
| YF | H | H | Ph | OAc | C₂₉H₃₂O₁₀ | 540.57 |
| YC | OH | H | (CH=CH)₂(CH₂)₄CH₃ | OBz | C₃₆H₄₄O₁₀ | 648.74 |
| YP | H | H | CH=CH(CH₂)₆CH₃ | OAc | C₃₁H₄₂O₉ | 570.66 |
| YT | H | OH | (CH=CH)₂(CH₂)₄CH₃ | OAc | C₃₃H₄₄O₁₀ | 612.70 |
Data adapted from structural analyses and molecular characterization studies .
- YF vs. YC : YC has a hydroxyl (OH) group and a benzoyloxy (OBz) substituent, enhancing its solubility and anticancer activity. YF lacks these groups, contributing to its lower therapeutic index .
- YF vs. YP : Both YF and YP share an OAc group, but YP has a longer aliphatic chain at R3, which may influence metabolic stability and toxicity .
Pharmacological Activities
Anticancer Effects
- YC : Demonstrates potent activity against lung and breast cancers by inhibiting Protein Kinase C (PKC) and inducing apoptosis .
- YD and YT : Show promising anticancer effects in vivo, with YT exhibiting higher bioavailability than YC .
- YF: Limited data exist, but its cytotoxicity is overshadowed by toxicity concerns. One study reported moderate activity against hepatic carcinoma cells .
Anti-Inflammatory Effects
Toxicity Profiles
| Compound | Key Toxicities | LD₅₀ (Rodents) | Bioavailability |
|---|---|---|---|
| YF | Hepatotoxicity, nephrotoxicity | Not reported | Low (oral) |
| YP | Reproductive toxicity, neurotoxicity | 12 mg/kg | Moderate |
| YC | Gastrointestinal toxicity | 25 mg/kg | Very low |
| YT | Mild hepatotoxicity | 50 mg/kg | Moderate |
Pharmacokinetic Challenges
- YF : After oral administration, YF is slowly absorbed and extensively metabolized via hydroxylation, methylation, and glucuronidation, leading to prolonged systemic exposure and toxicity .
- YC : Rapidly cleared (T₁/₂ = 5.3 h in rats) but shows improved bioavailability when administered via inhalation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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